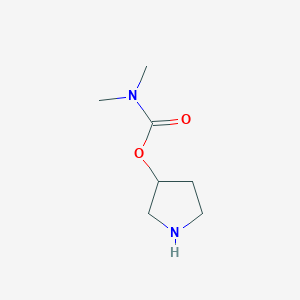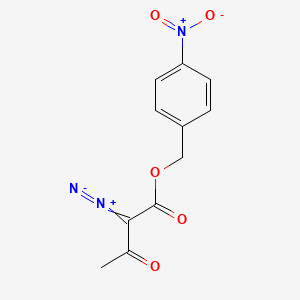![molecular formula C12H18O2 B1422825 2-[3-(2-Methylpropoxy)phenyl]ethan-1-ol CAS No. 1379198-60-3](/img/structure/B1422825.png)
2-[3-(2-Methylpropoxy)phenyl]ethan-1-ol
Descripción general
Descripción
“2-[3-(2-Methylpropoxy)phenyl]ethan-1-ol” is a chemical compound with the molecular formula C12H18O2 . It has a molecular weight of 194.27 g/mol . The compound is a low melting solid .
Molecular Structure Analysis
The InChI code for this compound is 1S/C12H18O2/c1-10(2)9-14-12-5-3-11(4-6-12)7-8-13/h3-6,10,13H,7-9H2,1-2H3 . This indicates that the compound has a specific arrangement of atoms and bonds.Physical And Chemical Properties Analysis
The compound is a low melting solid . It has a molecular weight of 194.27 g/mol .Aplicaciones Científicas De Investigación
Alcohol Dehydrogenase Enzyme Substrates
2-[3-(2-Methylpropoxy)phenyl]ethan-1-ol can be a potential substrate for alcohol dehydrogenase enzymes. A study by Pietruszko, Crawford, and Lester (1973) compared various alcohols and aldehydes as substrates for alcohol dehydrogenases from different sources. Their results emphasized the similarities and substrate specificities among yeast, horse, and human liver alcohol dehydrogenases, suggesting a wide range of substrates, including unsaturated alcohols (Pietruszko, Crawford, & Lester, 1973).
Complex Formation with Triphenylphosphine Oxide
Holmes et al. (2002) studied compounds like 2,6-Bis(3-methyl-butyn-3-ol)pyridine, which form complexes with triphenylphosphine oxide. This research highlights the role of hydrogen bonding and phenyl embraces in crystal packing, which could be relevant for similar compounds like 2-[3-(2-Methylpropoxy)phenyl]ethan-1-ol (Holmes, Padgett, Krawiec, & Pennington, 2002).
Synthesis of Prenylated Tyrosine Derivatives
A study by Venkateswarlu, Panchagnula, and Subbaraju (2006) on the synthesis of prenylated tyrosine derivatives mentions compounds structurally similar to 2-[3-(2-Methylpropoxy)phenyl]ethan-1-ol. Their research includes the synthesis process, spectral data comparison, and biological activities, such as antioxidant and antibacterial properties (Venkateswarlu, Panchagnula, & Subbaraju, 2006).
Enzymatic Resolution of Chiral Alcohols
Torre, Gotor‐Fernández, and Gotor (2006) explored the enzymatic resolution of 3-amino-3-phenylpropan-1-ol derivatives. This study might provide insights into the chiral properties of similar compounds, including 2-[3-(2-Methylpropoxy)phenyl]ethan-1-ol, especially in the context of synthesizing pharmaceuticals like (S)-dapoxetine (Torre, Gotor‐Fernández, & Gotor, 2006).
Safety and Hazards
The compound has been classified with the GHS07 pictogram . The hazard statements associated with it are H302, H312, and H332 , indicating that it may be harmful if swallowed, in contact with skin, or if inhaled. Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .
Propiedades
IUPAC Name |
2-[3-(2-methylpropoxy)phenyl]ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18O2/c1-10(2)9-14-12-5-3-4-11(8-12)6-7-13/h3-5,8,10,13H,6-7,9H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UXSMESFOPRTDIY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)COC1=CC=CC(=C1)CCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![[1-(Methoxymethyl)cyclobutyl]methanol](/img/structure/B1422745.png)





![1-[(Methylamino)methyl]cyclobutan-1-ol](/img/structure/B1422753.png)



